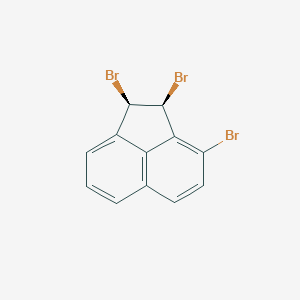
(1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene is a chiral organic compound characterized by the presence of three bromine atoms and a dihydroacenaphthylene structure. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene typically involves the bromination of acenaphthylene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and solvent conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated acenaphthene derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated acenaphthene derivatives, while substitution reactions can produce a variety of functionalized acenaphthylene compounds.
Scientific Research Applications
(1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets and pathways within a given system. The compound’s bromine atoms and stereochemistry play a crucial role in its reactivity and binding affinity. Specific pathways and targets may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2,3-Tribromo-1,2-dihydroacenaphthylene: Unique due to its specific bromination pattern and stereochemistry.
(1R,2S)-1,2,3-Tribromoacenaphthene: Similar structure but lacks the dihydro component.
(1R,2S)-1,2,3-Tribromo-1,2-dihydrobenzene: Similar bromination but different core structure.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and dihydroacenaphthylene structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
62002-77-1 |
|---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
(1R,2S)-1,2,3-tribromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H7Br3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)11(7)14/h1-5,11-12H/t11-,12+/m1/s1 |
InChI Key |
QHVHXCMJONUSKW-NEPJUHHUSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[C@H]([C@H](C3=C(C=C2)Br)Br)Br |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















